2-Hydrazinylbenzenesulfonamide

説明

BenchChem offers high-quality 2-Hydrazinylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

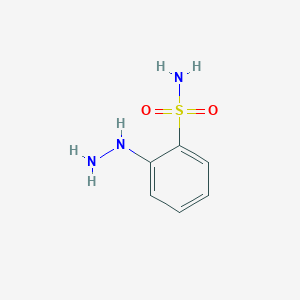

Structure

3D Structure

特性

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydrazinylbenzenesulfonamide basic properties

An In-depth Technical Guide to 2-Hydrazinylbenzenesulfonamide: Core Properties and Scientific Applications

Introduction

2-Hydrazinylbenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a hydrazinyl group at the ortho-position relative to the sulfonamide moiety.[1] As a member of the sulfonamide class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development. While its para-isomer, 4-Hydrazinylbenzenesulfonamide, is a well-documented precursor in the synthesis of prominent pharmaceuticals like the COX-2 inhibitor Celecoxib, the ortho-isomer presents a unique structural scaffold for the exploration of novel chemical entities.[2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-Hydrazinylbenzenesulfonamide, offering field-proven insights for researchers and scientists. The unique spatial arrangement of its functional groups—the acidic sulfonamide and the basic hydrazinyl group—creates a distinctive chemical environment ripe for investigation as a versatile synthetic building block and a potential pharmacophore.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Hydrazinylbenzenesulfonamide is essential for its handling, storage, and application in experimental settings. The compound is typically a powder or crystalline solid.[2] While extensive experimental data for the 2-hydrazinyl isomer is less common than for its para counterpart, computed properties provide reliable estimates for laboratory use.

Physicochemical Data Summary

The following table summarizes the key computed and available data for 2-Hydrazinylbenzenesulfonamide and its common hydrochloride salt form.

| Property | Value (2-Hydrazinylbenzenesulfonamide) | Value (2-Hydrazinylbenzenesulfonamide HCl) | Source |

| IUPAC Name | 2-hydrazinylbenzenesulfonamide | 2-hydrazinylbenzenesulfonamide;hydrochloride | [1] |

| CAS Number | 90824-33-2 | 1187929-19-6 | [1][3] |

| Molecular Formula | C₆H₉N₃O₂S | C₆H₁₀ClN₃O₂S | [1][3] |

| Molecular Weight | 187.22 g/mol | 223.68 g/mol | [1][3] |

| Appearance | Powder to crystal | Not specified | [2] |

| Topological Polar Surface Area | 107 Ų | 98.21 Ų | [1][3] |

| XLogP3 / LogP | -0.1 | 0.0414 | [1][3] |

| Hydrogen Bond Donors | 3 | 3 | [1][3] |

| Hydrogen Bond Acceptors | 5 | 4 | [1][3] |

| Rotatable Bonds | 2 | 2 | [1][3] |

| Storage Temperature | Not specified | 2-8°C (Sealed, dry) | [3] |

Section 2: Synthesis and Reactivity

The synthesis of 2-Hydrazinylbenzenesulfonamide is not as widely published as its 4-substituted isomer. However, a robust and logical synthetic route can be extrapolated from established methodologies for aromatic hydrazines, starting from the readily available precursor, 2-aminobenzenesulfonamide (orthanilamide).

Proposed Synthetic Pathway: Diazotization and Reduction

The most field-proven approach for converting an aromatic amine to a hydrazine is via a two-step process involving the formation of a diazonium salt, followed by a controlled reduction.

-

Diazotization of 2-Aminobenzenesulfonamide: The primary amine group of orthanilamide is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures.

-

Causality: Performing the reaction at low temperatures (0–5 °C) is critical to prevent the premature decomposition of the diazonium salt, which would otherwise hydrolyze to a phenol or engage in unwanted side reactions, drastically reducing the yield.

-

-

Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated acidic medium.

-

Causality: Tin(II) chloride is a sufficiently strong reducing agent to convert the diazonium group to a hydrazine without over-reducing it or affecting the sulfonamide moiety. The acidic environment maintains the stability of the reactants and intermediates.

-

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for synthesizing the hydrochloride salt of 2-Hydrazinylbenzenesulfonamide.

Materials:

-

2-Aminobenzenesulfonamide (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Deionized Water

-

Ice Bath

Procedure:

-

Vessel Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Dissolution: Suspend 2-aminobenzenesulfonamide in a solution of concentrated HCl and water. Cool the mixture to 0 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension from the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Reduction: In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution from step 3 to the stirred tin(II) chloride solution. A precipitate may form. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold, dilute HCl to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).

-

Drying: Dry the final product, 2-Hydrazinylbenzenesulfonamide hydrochloride, under vacuum.

Section 3: Applications in Research and Drug Development

The primary value of 2-Hydrazinylbenzenesulfonamide in a research context lies in its utility as a scaffold for synthesizing more complex molecules, particularly those with potential biological activity.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes.[4][5] The mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc (Zn²⁺) ion located in the enzyme's active site, displacing a water/hydroxide molecule and blocking catalytic activity.[5]

Derivatives of hydrazinylbenzenesulfonamides have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[5] While most studies focus on the 4-hydrazinyl isomer, the 2-hydrazinyl scaffold offers a unique vector for structural modifications. The adjacent hydrazinyl group can be used as a chemical handle to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the targeting of specific pockets within the enzyme's active site to potentially improve isoform selectivity.

Synthetic Intermediate for Heterocyclic Chemistry

The hydrazinyl group is highly reactive and serves as a key nucleophile in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are versatile intermediates for constructing a wide array of heterocyclic ring systems, such as pyrazoles and indoles, which are privileged structures in medicinal chemistry. The use of 2-Hydrazinylbenzenesulfonamide allows for the direct incorporation of a sulfonamide group onto these important heterocyclic scaffolds.

Section 4: Safety, Handling, and Storage

As a research chemical, 2-Hydrazinylbenzenesulfonamide must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.

GHS Hazard Identification

Based on notifications to the ECHA C&L Inventory, 2-Hydrazinylbenzenesulfonamide is classified with the following hazard statements:[1]

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Protocols

A self-validating safety system should be employed when working with this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

-

Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C.[3][6]

Conclusion

2-Hydrazinylbenzenesulfonamide is a valuable, albeit under-explored, chemical entity. Its unique ortho-substituted pattern provides a distinct structural foundation compared to its more famous para-isomer. With a straightforward and scalable synthetic route, it serves as an excellent starting point for generating novel sulfonamide-containing compounds. Its potential as a precursor for new carbonic anhydrase inhibitors and as a building block for diverse heterocyclic systems makes it a compound of significant interest for researchers dedicated to advancing the frontiers of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Hussain, T., Ullah, S., Alrokayan, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 18471–18479. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. fishersci.co.uk [fishersci.co.uk]

2-Hydrazinylbenzenesulfonamide CAS number 90824-33-2

An In-Depth Technical Guide to 2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2)

Introduction: Navigating the Isomeric Landscape

2-Hydrazinylbenzenesulfonamide, bearing the CAS number 90824-33-2, is an aromatic organic compound containing both a hydrazinyl and a sulfonamide functional group at the ortho positions. While this specific isomer is documented in chemical databases, it is crucial for the research community to recognize that the vast majority of published literature, including detailed synthetic protocols and therapeutic applications, focuses on its structural isomer, 4-Hydrazinylbenzenesulfonamide (the para-isomer, CAS for hydrochloride salt: 17852-52-7). The para-isomer is a well-established and critical intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib.[1][2]

This guide, therefore, serves a dual purpose. First, it will consolidate the available technical data for the ortho-isomer, 2-Hydrazinylbenzenesulfonamide. Second, by drawing authoritative parallels from its extensively studied para-isomer, it will provide a robust, scientifically-grounded framework for researchers to design synthetic routes, anticipate biological activity, and explore potential applications for this lesser-known, yet potentially valuable, chemical entity. As a Senior Application Scientist, the rationale is not merely to present data, but to illuminate a path for meaningful investigation.

Physicochemical Properties and Identifiers

A comprehensive understanding of a molecule begins with its fundamental properties. The data for 2-Hydrazinylbenzenesulfonamide is primarily derived from computational models and chemical databases.

| Property | Value | Source |

| CAS Number | 90824-33-2 | PubChem[3] |

| Molecular Formula | C₆H₉N₃O₂S | PubChem[3] |

| Molecular Weight | 187.22 g/mol | PubChem[3] |

| IUPAC Name | 2-hydrazinylbenzenesulfonamide | PubChem[3] |

| SMILES | C1=CC=C(C(=C1)NN)S(=O)(=O)N | PubChem[3] |

| XLogP3 | -0.1 | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | PubChem[3] |

| Topological Polar Surface Area | 107 Ų | PubChem[3] |

| Hydrochloride CAS | 1187929-19-6 | ChemScene[4] |

| Hydrochloride M.W. | 223.68 g/mol | ChemScene[4] |

Synthesis and Purification: A Proposed Protocol

The logical starting material for the ortho-isomer is 2-aminobenzenesulfonamide (Orthanilamide). The causality behind this choice is the commercial availability of the precursor and the proven reliability of the diazotization-reduction sequence for this class of compounds.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Hydrazinylbenzenesulfonamide HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step includes controls and checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

2-Aminobenzenesulfonamide (Orthanilamide)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

Step 1: Diazotization of 2-Aminobenzenesulfonamide

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 mole equivalent of 2-aminobenzenesulfonamide in a mixture of concentrated HCl (3 mole equivalents) and water.

-

Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. The stability of the diazonium salt is critically dependent on maintaining this low temperature.[2]

-

Diazotization Reaction: Prepare a solution of NaNO₂ (1.1 mole equivalents) in deionized water and cool it to ~5 °C. Add this NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes.

-

Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent localized heating, which would decompose the diazonium salt and lead to side products.

-

-

Validation: Monitor the reaction using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of the diazotization. The solution should become clear upon completion.

Step 2: Reduction to Hydrazine

-

Reductant Preparation: In a separate, larger reaction vessel, prepare the reducing solution by dissolving SnCl₂·2H₂O (3-4 mole equivalents) in concentrated HCl. Stir until a clear solution is formed. Cool this solution to below 10 °C.

-

Reduction Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution.

-

Causality: The diazonium salt is the limiting reagent and is added to the excess reductant to ensure complete conversion and minimize side reactions like diazo coupling. Maintaining a low temperature is crucial to control the reaction rate.

-

-

Completion: After the addition is complete, allow the mixture to stir for an additional 2-4 hours at low temperature. The product, 2-Hydrazinylbenzenesulfonamide hydrochloride, will precipitate as a solid.[5]

Step 3: Isolation and Purification

-

Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, dilute HCl followed by a minimal amount of cold water to remove residual salts and impurities.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C).

-

Purification: For higher purity, recrystallization is the method of choice. A solvent system like aqueous ethanol is a logical starting point. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[6]

Potential Applications & Research Directions

While direct applications for 2-Hydrazinylbenzenesulfonamide are not documented, the established roles of its para-isomer provide a compelling roadmap for investigation.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic pharmacophore that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7] These enzymes catalyze the reversible hydration of CO₂ to bicarbonate and are implicated in numerous physiological and pathological processes.[7]

Derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamide have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[6]

| Compound Derivative (from para-isomer) | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |

| S1 (Acetophenone) | hCA I | 2.11 ± 0.15 |

| S1 (Acetophenone) | hCA II | 1.72 ± 0.58 |

| S3 (4-chloroacetophenone) | hCA I | 1.79 ± 0.22 |

| S3 (4-chloroacetophenone) | hCA II | 2.18 ± 0.61 |

| S9 (2-acetylfuran) | hCA I | 2.73 ± 0.08 |

| S9 (2-acetylfuran) | hCA II | 11.64 ± 5.21 |

| (Data synthesized from reference[6]) |

Research Proposition: The hydrazinyl group of 2-Hydrazinylbenzenesulfonamide serves as a reactive handle for synthesizing a library of derivatives (e.g., hydrazones) by reacting it with various aldehydes and ketones.[6] These new chemical entities could be screened for inhibitory activity against a panel of hCA isoforms (e.g., hCA I, II, IX, XII), potentially leading to novel therapeutics for glaucoma, epilepsy, or cancer.[6]

Precursor for Heterocyclic Synthesis

The compound is an ideal precursor for synthesizing pyrazole-based structures, which are prevalent in medicinal chemistry. The reaction of the hydrazine moiety with a 1,3-dicarbonyl compound or its equivalent is a standard method for constructing a pyrazole ring. This is precisely the strategy used in the industrial synthesis of Celecoxib from the para-isomer.[1]

Research Proposition: 2-Hydrazinylbenzenesulfonamide can be used as a building block to create novel ortho-sulfonamidophenyl-pyrazole derivatives. The difference in substitution pattern compared to the Celecoxib precursor could lead to compounds with unique pharmacological profiles, potentially targeting different enzymes or receptors.

Biological Activity & Mechanism of Action

Carbonic Anhydrase Inhibition Mechanism

The authoritative mechanism for sulfonamide-based CA inhibitors is well-understood.[7] The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong zinc-binding group, coordinating directly to the Zn²⁺ ion at the enzyme's active site. This coordination displaces the zinc-bound hydroxide ion, which is the key nucleophile in the catalytic cycle, thereby inhibiting the enzyme's function.[6]

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Hydrazine Moiety: A Note on Biotransformation

It is important for drug development professionals to consider the metabolic fate of the hydrazine group. Hydrazine derivatives can undergo metabolic activation through enzymatic or non-enzymatic one-electron oxidation.[8] This can generate reactive radical species that may lead to toxicity or DNA damage. While this is a general property of hydrazines, the specific biotransformation pathway and associated risks for 2-Hydrazinylbenzenesulfonamide would need to be experimentally determined in preclinical studies.[8]

Safety, Handling, and Storage

Safety is paramount in the laboratory. The following guidelines are based on GHS classifications provided for the parent compound and its hydrochloride salt.[3][4]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid contact with skin and eyes.[9]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9] Some suppliers recommend storage at 2-8 °C.[4] The hydrochloride salt may be hygroscopic and should be stored under an inert atmosphere if necessary.[10]

-

Spill & Disposal: In case of a spill, collect the material carefully without creating dust and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2) represents an under-explored area of chemical space. While data on this specific ortho-isomer is sparse, a wealth of information on its para-isomer provides a solid foundation for future research. This guide has provided a proposed, robust synthetic protocol and outlined clear, evidence-based avenues for investigation, particularly in the field of carbonic anhydrase inhibition and heterocyclic synthesis. The key takeaway for researchers is that the established chemistry and pharmacology of the benzenesulfonamide and hydrazine scaffolds make this compound a promising starting point for the development of novel small-molecule therapeutics. Rigorous experimental validation of the proposed synthesis and subsequent biological screening are the logical and necessary next steps to unlock its full potential.

References

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC, NIH. (2023-06-20). [Link]

-

Ozturk, H., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. [Link]

- The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

-

2-Hydrazinylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 4-Hydrazinylbenzenesulfonamide xhydrochloride. Angene Chemical. (2024-02-26). [Link]

-

Safety data sheet - Varybond Regular Grade. ZF Aftermarket. (2024-02-23). [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Taylor & Francis Online. [Link]

Sources

- 1. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 4-Hydrazinobenzenesulfonamide Hydrochloride | 17852-52-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Hydrazinylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-hydrazinylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, and analytical characterization, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of the Hydrazinylbenzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, renowned for its ability to inhibit carbonic anhydrase, a family of enzymes implicated in various physiological and pathological processes. The introduction of a hydrazinyl group at the ortho position of the benzene ring creates 2-hydrazinylbenzenesulfonamide, a versatile building block for synthesizing a diverse array of heterocyclic compounds with potential pharmacological activities. While its para-isomer, 4-hydrazinylbenzenesulfonamide, is widely recognized as a key intermediate in the synthesis of the COX-2 inhibitor Celecoxib, the ortho-isomer presents unique structural and electronic properties that warrant dedicated investigation for novel drug discovery programs.[1]

This document will serve as a definitive resource on the molecular architecture of 2-hydrazinylbenzenesulfonamide, providing the foundational knowledge necessary for its effective utilization in the design and synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-hydrazinylbenzenesulfonamide consists of a benzene ring substituted with a hydrazinyl group (-NHNH₂) at position 2 and a sulfonamide group (-SO₂NH₂) at position 1. This ortho-substitution pattern gives rise to specific steric and electronic effects that influence its reactivity and biological interactions.

dot graph "2_Hydrazinylbenzenesulfonamide_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: 2D structure of 2-Hydrazinylbenzenesulfonamide.

Table 1: Physicochemical Properties of 2-Hydrazinylbenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂S | PubChem[2] |

| Molecular Weight | 187.22 g/mol | PubChem[2] |

| CAS Number | 90824-33-2 | PubChem[2] |

| Topological Polar Surface Area | 107 Ų | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| LogP (calculated) | -0.1 | PubChem[2] |

Synthesis of 2-Hydrazinylbenzenesulfonamide

The synthesis of 2-hydrazinylbenzenesulfonamide is most effectively achieved through a two-step process starting from the readily available 2-aminobenzenesulfonamide. This method, analogous to the synthesis of its 4-isomer, involves diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Synthetic workflow for 2-Hydrazinylbenzenesulfonamide.

Detailed Experimental Protocol: Diazotization and Reduction

Causality Behind Experimental Choices: The choice of low temperature (0-5 °C) for the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a reducing agent like stannous chloride or sodium sulfite is essential to convert the diazonium group to the desired hydrazine functionality.

Step 1: Diazotization of 2-Aminobenzenesulfonamide

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected with starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of the reducing agent. For stannous chloride reduction, dissolve stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. For sodium sulfite reduction, prepare a fresh aqueous solution.

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred reducing solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

-

The resulting precipitate of 2-hydrazinylbenzenesulfonamide (often as its hydrochloride salt) is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.

Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the diazonium salt can be confirmed by a coupling reaction with a suitable aromatic compound (e.g., 2-naphthol) to form a colored azo dye. The final product's identity and purity should be confirmed by the analytical techniques described in the following section.

Analytical Characterization and Molecular Structure Elucidation

A comprehensive analytical characterization is paramount to confirm the identity, purity, and molecular structure of the synthesized 2-hydrazinylbenzenesulfonamide.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons in the range of δ 7.0-8.0 ppm due to the ortho-substitution. The protons of the hydrazinyl (-NHNH₂) and sulfonamide (-SO₂NH₂) groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating hydrazinyl group and the electron-withdrawing sulfonamide group.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Frequencies for 2-Hydrazinylbenzenesulfonamide

| Functional Group | Characteristic Absorptions (cm⁻¹) |

| N-H (Hydrazine & Sulfonamide) | 3400-3200 (stretching, multiple bands) |

| Aromatic C-H | 3100-3000 (stretching) |

| S=O (Sulfonamide) | 1350-1300 (asymmetric stretching) 1160-1140 (symmetric stretching) |

| Aromatic C=C | 1600-1450 (stretching) |

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak (M⁺) for 2-hydrazinylbenzenesulfonamide would be observed at m/z 187.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although a crystal structure for 2-hydrazinylbenzenesulfonamide is not currently deposited in the Cambridge Structural Database (CSD), analysis of related ortho-substituted benzenesulfonamides can provide insights into the expected solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide and hydrazinyl groups.

Applications in Drug Discovery and Medicinal Chemistry

The 2-hydrazinylbenzenesulfonamide scaffold is a valuable starting point for the synthesis of various heterocyclic systems, including pyrazoles, indazoles, and triazoles, many of which exhibit a wide range of biological activities.

dot graph "Applications" { node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Potential applications of 2-Hydrazinylbenzenesulfonamide derivatives.

Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). By modifying the hydrazinyl moiety of 2-hydrazinylbenzenesulfonamide, novel CA inhibitors with improved potency and isoform selectivity can be developed. The ortho-disposition of the substituents allows for unique interactions with the enzyme's active site compared to the more extensively studied para-isomers.

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationships. For derivatives of 2-hydrazinylbenzenesulfonamide, key SAR considerations include:

-

Modification of the Hydrazinyl Group: Condensation of the hydrazinyl group with various aldehydes and ketones can lead to the formation of hydrazones. The nature of the substituent introduced can significantly impact the inhibitory activity and selectivity.

-

Cyclization Reactions: The hydrazinyl group can be used as a handle for the construction of various heterocyclic rings fused to the benzenesulfonamide core. The type and substitution pattern of the resulting heterocycle are critical determinants of biological activity.

Safety and Handling

2-Hydrazinylbenzenesulfonamide and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. Based on data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Hydrazinylbenzenesulfonamide is a promising and versatile building block for the development of novel therapeutic agents. Its unique ortho-substitution pattern offers opportunities for the design of inhibitors with novel binding modes and improved selectivity for various drug targets. This guide has provided a comprehensive overview of its molecular structure, synthesis, and analytical characterization, equipping researchers and drug development professionals with the essential knowledge to unlock the full potential of this valuable scaffold. Further exploration of its reactivity and the biological evaluation of its derivatives are poised to yield exciting discoveries in the field of medicinal chemistry.

References

-

Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1235-1247. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206245, 2-Hydrazinylbenzenesulfonamide. Retrieved from [Link].

Sources

2-Hydrazinylbenzenesulfonamide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Hydrazinylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for 2-Hydrazinylbenzenesulfonamide. While direct studies on this specific molecule are limited, its chemical structure as a benzenesulfonamide derivative strongly suggests its primary mode of action is the inhibition of carbonic anhydrase (CA) enzymes. This document synthesizes information from the broader class of benzenesulfonamide inhibitors to elucidate this mechanism. We will delve into the structure and function of carbonic anhydrases, the molecular interactions governing inhibition by sulfonamides, and the physiological ramifications of this inhibition. Furthermore, this guide presents detailed experimental protocols for researchers to validate the carbonic anhydrase inhibitory activity of 2-Hydrazinylbenzenesulfonamide and similar compounds. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzenesulfonamide Scaffold and the Carbonic Anhydrase Family

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, recognized for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.[1] A primary and well-established mechanism for many of these effects is the inhibition of carbonic anhydrases (CAs).[1][2][3]

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes (metalloenzymes) that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[5] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for isoform-specific drug design.[5][6][7] The involvement of specific CA isoforms in the pathophysiology of diseases like glaucoma, epilepsy, cancer, and obesity has made them significant therapeutic targets.[5][8][9]

Given its structure, 2-Hydrazinylbenzenesulfonamide is hypothesized to function as a carbonic anhydrase inhibitor (CAI). This guide will explore the core principles of this mechanism.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The inhibitory action of benzenesulfonamides is centered on the active site of the carbonic anhydrase enzyme.

The Carbonic Anhydrase Active Site

The active site of α-CAs, the class found in mammals, is located in a 15 Å deep conical cleft.[10] At the bottom of this cleft lies a single, catalytically essential zinc(II) ion.[4][10][11] This zinc ion is tetrahedrally coordinated by three histidine residues from the protein backbone and a water molecule or hydroxide ion.[10][12] The zinc ion's role is to lower the pKa of the coordinated water molecule from ~14 to ~7, facilitating the formation of a potent nucleophile, the zinc-bound hydroxide ion (Zn-OH⁻), at physiological pH.[11][13]

The Catalytic Cycle of Carbonic Anhydrase

The catalytic mechanism of CO₂ hydration by CA is a two-step "ping-pong" process that is among the fastest known enzymatic reactions.[4][13][14]

-

Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-bound bicarbonate intermediate.[15][16]

-

Regeneration of the Active Site: The bicarbonate product is displaced by a water molecule from the solvent. To complete the cycle, the zinc-bound water molecule must lose a proton to regenerate the nucleophilic hydroxide ion. This proton is transferred to the surrounding buffer via a proton shuttle, often involving a histidine residue (His-64 in hCA II) in the active site cavity.[13][16]

Caption: The catalytic cycle of carbonic anhydrase.

Binding of Benzenesulfonamide Inhibitors

The primary sulfonamide group (-SO₂NH₂) is the key functional group, or "zinc-binding group," for this class of inhibitors. The mechanism of inhibition is a direct coordination to the active site zinc ion.

-

Deprotonation: The sulfonamide group, with a pKa of 9-10, is believed to bind to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[8]

-

Coordination: The anionic nitrogen atom of the sulfonamide displaces the water/hydroxide ligand and coordinates directly to the zinc ion, forming a stable tetrahedral complex.[8][17][18]

-

Hydrogen Bonding: One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide group of residue Threonine-199, further anchoring the inhibitor in the active site.[18]

-

Van der Waals Interactions: The benzene ring of the inhibitor makes additional van der Waals contacts with hydrophobic and hydrophilic residues lining the active site cleft, which contributes to the binding affinity and can influence isoform selectivity.[8][17][19]

By binding tightly to the zinc ion, the sulfonamide inhibitor prevents the coordination of water, thereby blocking the generation of the nucleophilic hydroxide and halting the catalytic cycle.

Caption: Binding of a benzenesulfonamide inhibitor to the CA active site.

Potential Therapeutic Relevance of CA Inhibition

The specific physiological consequences of CA inhibition depend on which isoform is targeted. The table below summarizes the roles of key CA isoforms and the therapeutic rationale for their inhibition.

| Isoform | Location | Physiological/Pathological Role | Therapeutic Application of Inhibition |

| hCA I | Erythrocytes, GI tract | CO₂ transport, electrolyte secretion. Considered an off-target for many applications.[15] | Generally avoided to reduce side effects. |

| hCA II | Erythrocytes, eye, kidney, CNS | Aqueous humor secretion, cerebrospinal fluid production, renal bicarbonate reabsorption.[1][15] | Glaucoma, altitude sickness, epilepsy, diuretics.[1][2][20] |

| hCA IX | Transmembrane, overexpressed in hypoxic tumors | pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation.[2][8] | Anticancer therapy.[2] |

| hCA XII | Transmembrane, overexpressed in some cancers | Similar to hCA IX, contributes to tumor acidosis and growth.[6][15] | Anticancer therapy.[6] |

Experimental Validation: Carbonic Anhydrase Inhibition Assay

To confirm that 2-Hydrazinylbenzenesulfonamide acts as a carbonic anhydrase inhibitor and to quantify its potency (e.g., IC₅₀ value), a standardized in vitro assay is required. The colorimetric esterase activity assay is a common, convenient, and high-throughput method.[21][22]

Principle of the Colorimetric Esterase Assay

This assay leverages the ability of carbonic anhydrase to hydrolyze certain ester substrates, such as p-nitrophenyl acetate (pNPA). The hydrolysis of the colorless pNPA yields p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[21][22] The rate of this reaction is proportional to the CA activity. The presence of an inhibitor will decrease the rate of p-nitrophenol formation.[22][23]

Detailed Experimental Protocol

This protocol is a generalized procedure for a 96-well plate format.

Materials:

-

Purified human Carbonic Anhydrase (e.g., hCA II)

-

Test Compound: 2-Hydrazinylbenzenesulfonamide

-

Positive Control: Acetazolamide (a known potent CAI)[23][24]

-

Substrate: p-Nitrophenyl Acetate (pNPA)

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6[21]

-

Solvent: DMSO or acetonitrile (for dissolving compounds and pNPA)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reagent Preparation:

-

CA Enzyme Stock: Prepare a stock solution of hCA II in Assay Buffer. The final concentration in the well should be determined empirically but is typically in the low nanomolar range.

-

pNPA Stock: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[21]

-

Test Compound & Control Stock: Prepare stock solutions of 2-Hydrazinylbenzenesulfonamide and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10 concentrations) to determine the IC₅₀.

-

-

Assay Setup (per well):

-

Blank Wells: 180 µL Assay Buffer + 10 µL Solvent + 10 µL pNPA Stock.

-

Enzyme Control (100% Activity) Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL Solvent.

-

Test Compound Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL of the respective test compound dilution.

-

Positive Control Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL of the respective Acetazolamide dilution.

-

-

Reaction and Measurement:

-

Add the buffer, enzyme, and inhibitor/solvent to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[24]

-

Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells except the blanks (to which pNPA is added before the measurement step for background correction). The final pNPA concentration will be 1 mM.[21]

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[21]

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V = ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound and control using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Experimental workflow for the colorimetric CA inhibition assay.

Conclusion

The chemical architecture of 2-Hydrazinylbenzenesulfonamide places it firmly within the class of compounds known to act as carbonic anhydrase inhibitors. The core mechanism of action is postulated to involve the coordination of its deprotonated sulfonamide group to the catalytic zinc ion within the enzyme's active site, thereby blocking its function. This inhibition has significant therapeutic potential, particularly if the compound exhibits selectivity for disease-relevant CA isoforms such as hCA II, IX, or XII. The definitive confirmation of this mechanism and the quantification of its inhibitory potency require empirical validation through established biochemical assays, such as the colorimetric pNPA esterase assay detailed in this guide. The insights provided herein offer a robust scientific foundation for researchers and drug development professionals to investigate the pharmacological profile of 2-Hydrazinylbenzenesulfonamide.

References

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27581–27593. [Link]

-

Lindskog, S. (1997). Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. Pharmacology & Therapeutics, 74(1), 1–20. [Link]

-

Jonsson, B. H., Steiner, H., & Lindskog, S. (1976). The catalytic mechanism of carbonic anhydrase. FEBS Letters, 64(2), 310–314. [Link]

-

Synapse. (2024). What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]

-

Sharma, A., Kumar, P., Sharma, R., Singh, I., & Aneja, B. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of acetazolamide? Dr.Oracle. [Link]

-

Lee, S. H., & Kim, Y. (2020). Structure of native carbonic anhydrase II (Zn-CA II) and its catalytic mechanism. ResearchGate. [Link]

-

Silverman, D. N. (1991). The catalytic mechanism of carbonic anhydrase. Canadian Journal of Botany, 69(5), 1070-1078. [Link]

-

PharmaCompass. (n.d.). ACETOZOLAMIDE. PharmaCompass.com. [Link]

-

Oxford University. (n.d.). A Tour of Carbonic Anhydrase. University of Oxford. [Link]

-

De Luca, L., et al. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-231. [Link]

-

Drugs.com. (2023). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(19), 4539. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

-

Giel, C., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1699-1709. [Link]

-

McKenna, R., & Supuran, C. T. (2014). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society, 136(4), 1433-1445. [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia. [Link]

-

Ilies, M. A. (2013). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 23(6), 677-690. [Link]

-

Gebbink, E. A., et al. (2012). Revisiting Zinc Coordination in Human Carbonic Anhydrase II. Inorganic Chemistry, 51(20), 10719-10725. [Link]

-

Saint Mary's College of California. (2016). CHEM 245 - Carbonic anhydrase. Saint Mary's College of California. [Link]

-

ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate. [Link]

-

Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research, 29(7), 331-339. [Link]

-

Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8. [Link]

-

Ali, A., et al. (2015). Carbonic Anhydrase XII Functions in Health and Disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1684-1692. [Link]

-

Long, B. M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 696, 223-247. [Link]

-

ResearchGate. (n.d.). Carbonic anhydrases as disease markers. ResearchGate. [Link]

-

Reithofer, M. R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]

-

D'Ambrosio, K., et al. (2017). Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives. Scientific Reports, 7(1), 17094. [Link]

-

ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

Sources

- 1. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 5. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]

- 11. CHEM 245 - Carbonic anhydrase [guweb2.gonzaga.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. drugs.com [drugs.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. assaygenie.com [assaygenie.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

Biological activity of 2-Hydrazinylbenzenesulfonamide

An In-Depth Technical Guide to the Biological Activity of 2-Hydrazinylbenzenesulfonamide and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 2-hydrazinylbenzenesulfonamide and its broader class of benzenesulfonyl hydrazide derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, mechanisms of action, and therapeutic potential of these compounds. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding.

Introduction: The Scientific Interest in Benzenesulfonyl Hydrazides

The benzenesulfonyl hydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This class of compounds, characterized by a sulfonamide group and a hydrazone moiety, has been extensively explored for a wide range of therapeutic applications. The sulfonamide group (R-SO₂NH₂) is a critical zinc-binding function, making these compounds potent inhibitors of metalloenzymes, most notably carbonic anhydrases.[2] Furthermore, the hydrazone backbone is a well-established structural core in compounds with anticancer, antibacterial, and other biological properties.[3] This guide will focus on the 2-hydrazinylbenzenesulfonamide isomer and its derivatives, exploring their synthesis, primary biological targets, and the experimental methodologies used to evaluate their efficacy.

Synthesis of 2-Hydrazinylbenzenesulfonamide Derivatives

The synthesis of benzenesulfonyl hydrazides is typically achieved through the reaction of a corresponding benzenesulfonyl chloride with hydrazine.[4] A general and efficient method involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at reduced temperatures to control the exothermic reaction.[4]

A related and widely used compound, 4-hydrazinylbenzenesulfonamide hydrochloride, serves as a crucial building block in the synthesis of various biologically active molecules, including the selective COX-2 inhibitor, Celecoxib.[5] Its synthesis is often accomplished via a two-step process involving the diazotization of 4-aminobenzenesulfonamide followed by reduction of the diazonium salt.[5]

Below is a generalized workflow for the synthesis of benzenesulfonyl hydrazide derivatives, which can be adapted for the 2-isomer.

Caption: Generalized workflow for the synthesis of benzenesulfonyl hydrazides.

Key Biological Activities and Mechanisms of Action

Derivatives of hydrazinylbenzenesulfonamide have demonstrated a wide spectrum of biological activities, primarily centered around enzyme inhibition and cytotoxicity against pathogenic cells.

Carbonic Anhydrase Inhibition

A prominent and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways.[6] Certain CA isoforms, particularly hCA I, II, IX, and XII, are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[2][6]

Mechanism of Action: The therapeutic effect of sulfonamide-based inhibitors stems from the coordination of the sulfonamide group (SO₂NH₂) to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding event blocks the catalytic activity of the enzyme.[2] Derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamide have shown potent inhibition of cytosolic hCA I and II isoenzymes, with Ki values in the low nanomolar range.[2]

Caption: Mechanism of benzenesulfonamide-based carbonic anhydrase inhibition.

Anticancer Activity

The hydrazide-hydrazone backbone is a feature of many compounds with noted anticancer properties.[7] Studies have demonstrated that derivatives of benzenesulfonamide exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma).[7][8]

Mechanism of Action: The anticancer activity of these compounds is often mediated through the induction of apoptosis. For certain novel hydrazide derivatives, treatment of MCF-7 cells led to an increase in the Bax/Bcl-2 ratio and cleavage of caspase-3, indicating that apoptosis proceeds through a caspase- and mitochondrial-dependent pathway.[7] These compounds have also been shown to cause an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[7]

Caption: Apoptosis induction via the mitochondrial pathway by hydrazide derivatives.

Antibacterial and Other Activities

Benzenesulfonyl hydrazones have also been identified as promising antibacterial agents, particularly against Gram-positive bacteria.[3] Some derivatives have shown minimal inhibitory concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against reference strains.[3] Additionally, the broader class of benzenesulfonyl hydrazones has been investigated for antifungal, antidepressant, and α-glucosidase inhibitory activities, highlighting their diverse pharmacological potential.[1][9][10]

Experimental Protocols for Biological Evaluation

To validate the biological activities of 2-hydrazinylbenzenesulfonamide derivatives, a series of standardized in vitro and in vivo assays are employed. The choice of assay is dictated by the therapeutic target under investigation.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibitory potency of a compound against specific carbonic anhydrase isoforms.

Principle: This is a spectrophotometric assay that measures the enzyme's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored 4-nitrophenolate. The rate of formation of this product is monitored at 400 nm.

Step-by-Step Methodology: [11]

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl with 0.1 mM ZnCl₂, pH 7.4.

-

Enzyme Solution: Prepare a stock solution of the desired hCA isoenzyme in the assay buffer.

-

Inhibitor Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

-

Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 400 nm using a plate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

-

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology: [7]

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

In Vivo Antitumor Activity Assessment

This protocol evaluates the efficacy of a compound in a living organism bearing a tumor.

Principle: A murine tumor model is used to assess the ability of a test compound to inhibit tumor growth in vivo. Tumor volume is measured over time to determine the compound's efficacy compared to a control group.

Step-by-Step Methodology: [7]

-

Animal Model:

-

Use an appropriate mouse strain (e.g., BALB/c mice).

-

Acclimate the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 4T1 mammary carcinoma cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly divide the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 3 weeks).

-

Administer the vehicle (e.g., saline with 0.5% DMSO) to the control group.

-

-

Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

-

Data Summary

Quantitative data from studies on benzenesulfonyl hydrazide derivatives demonstrate their potent biological activities.

Table 1: Carbonic Anhydrase Inhibition Data for 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives [2]

| Compound | Target Isozyme | Kᵢ (nM) |

| Derivative S1 | hCA I | 2.11 ± 0.34 |

| hCA II | 8.41 ± 2.15 | |

| Derivative S9 | hCA I | 2.73 ± 0.08 |

| hCA II | 11.64 ± 5.21 | |

| Derivative S11 | hCA I | 1.79 ± 0.22 |

| hCA II | 1.72 ± 0.58 |

Table 2: In Vitro Cytotoxicity of Novel Hydrazide Derivatives [7]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 1 | MCF-7 | 0.7 |

| Compound 2 | MCF-7 | 0.18 |

Conclusion and Future Directions

2-Hydrazinylbenzenesulfonamide and its derivatives represent a versatile and highly promising class of compounds in drug discovery. Their well-established ability to inhibit carbonic anhydrases, coupled with emerging evidence of potent anticancer and antibacterial activities, makes them attractive candidates for further development. The core mechanisms, involving metalloenzyme inhibition and induction of apoptosis, provide a solid foundation for rational drug design.

Future research should focus on synthesizing and screening a wider array of isomers and derivatives to establish detailed structure-activity relationships (SAR). Investigating isoform selectivity for carbonic anhydrase inhibitors is crucial to minimize off-target effects. For anticancer applications, a deeper exploration of the modulated signaling pathways and evaluation in a broader range of cancer models, including in vivo xenografts, will be essential to translate the in vitro potential into tangible therapeutic outcomes.

References

-

Fernandes, T. B., et al. (2018). General Procedure for Sulfonylhydrazide Synthesis. Letters in Drug Design & Discovery, 15(12), 1288-1298. [Link]

-

PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Senturk, M., et al. (2019). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1549-1555. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11. [Link]

-

Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1199-1208. [Link]

-

Szałkowska, K., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(19), 6563. [Link]

-

Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851. [Link]

-

Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19349-19365. [Link]

-

Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851. [Link]

- Grout, R. J., & Pickering, M. W. (2000). Process for 4-sulfonamidophenyl hydrazines.

-

Ceruso, M., & Supuran, C. T. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(21), 5158. [Link]

-

Parodi, S., et al. (1981). DNA-damaging Activity in Vivo and Bacterial Mutagenicity of Sixteen Hydrazine Derivatives as Related Quantitatively to Their Carcinogenicity. Cancer Research, 41(4), 1469-1482. [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

-

Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19349-19365. [Link]

-

Sinha, B. K. (1995). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Current Drug Metabolism, 1(1), 1-17. [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

-

Farooq, U., et al. (2021). In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors. Pakistan Journal of Pharmaceutical Sciences, 34(5(Supplementary)), 1951-1955. [Link]

Sources

- 1. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

An In-Depth Technical Guide to 2-Hydrazinylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Executive Summary

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes critical to fundamental physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Their dysfunction or upregulation is implicated in a range of pathologies, from glaucoma to cancer, making them high-value therapeutic targets. Benzenesulfonamides represent the archetypal class of CA inhibitors (CAIs), leveraging a core chemical scaffold to achieve potent and, increasingly, isoform-selective inhibition. This guide provides a comprehensive technical framework for the investigation of 2-Hydrazinylbenzenesulfonamide, a lesser-explored but promising derivative. We will detail the scientific rationale for its consideration, propose a robust synthetic route, and outline a complete experimental workflow for its characterization as a CAI, from initial screening to selectivity profiling. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical matter in the field of carbonic anhydrase inhibition.

Chapter 1: The Carbonic Anhydrase Family: A Primer for Drug Discovery

1.1 Physiological Roles and Catalytic Mechanism

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to cellular life. The catalytic core of α-CAs, the family found in humans, features a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key catalytic species; its pKa is lowered to ~7, facilitating its deprotonation to a nucleophilic hydroxide ion that readily attacks carbon dioxide.[2]

1.2 Key Human Isoforms in Health and Disease

To date, 15 human CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic properties.[1] This diversity allows for fine-tuned physiological regulation but also presents a challenge for targeted drug design. Understanding the key players is paramount.

| Isoform | Typical Location | Physiological Function | Disease Relevance |

| hCA I | Red blood cells, GI tract | CO₂ transport, electrolyte secretion | Considered an off-target for many therapies |

| hCA II | Cytosolic, widespread (eye, kidney, RBCs) | Aqueous humor secretion, CSF production, renal bicarbonate reabsorption | Glaucoma, epilepsy, altitude sickness[3][4] |

| hCA IX | Transmembrane, tumor cells | pH regulation in hypoxic tumor microenvironments | Major anticancer target[5] |

| hCA XII | Transmembrane, tumor cells | Similar to hCA IX, contributes to tumor acidosis | Anticancer target[6] |